3,4-Dichloro-N-(3-chloro-4-methylphenyl)-2-methoxybenzenesulfonamide
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Overview
Description
3,4-Dichloro-N-(3-chloro-4-methylphenyl)-2-methoxybenzenesulfonamide is a complex organic compound characterized by its multiple chloro and methoxy groups. This compound is part of the sulfonamide family, which are known for their diverse applications in various fields such as pharmaceuticals, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dichloro-N-(3-chloro-4-methylphenyl)-2-methoxybenzenesulfonamide typically involves multiple steps, starting with the chlorination of the phenyl ring and the introduction of the methoxy group. The sulfonamide group is then introduced through a reaction with sulfonic acid derivatives.
Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical reactions that require precise control of temperature, pressure, and reagent concentrations. The use of catalysts and solvents is optimized to increase yield and purity.
Types of Reactions:
Reduction: Reduction reactions can be used to remove chlorine atoms or reduce other functional groups.
Substitution: Substitution reactions are common, where one functional group is replaced by another, such as the replacement of a chlorine atom with a different substituent.
Common Reagents and Conditions:
Oxidation reactions may use reagents like potassium permanganate or chromyl chloride.
Reduction reactions often involve hydrogen gas and a metal catalyst.
Substitution reactions can use various nucleophiles and electrophiles under controlled conditions.
Major Products Formed:
Oxidation can produce carboxylic acids or ketones.
Reduction can yield hydrocarbons or alcohols.
Substitution can result in a variety of derivatives depending on the substituent used.
Scientific Research Applications
Chemistry: The compound is used in organic synthesis as a building block for more complex molecules. Its reactivity makes it valuable in creating new chemical entities.
Biology: In biological research, the compound can be used as a probe to study enzyme activities or as a precursor for bioactive molecules.
Medicine: Sulfonamide derivatives are known for their antibacterial properties. This compound may be investigated for its potential use in developing new antibiotics or other therapeutic agents.
Industry: The compound's properties make it useful in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 3,4-Dichloro-N-(3-chloro-4-methylphenyl)-2-methoxybenzenesulfonamide exerts its effects depends on its specific application. For example, in antibacterial applications, it may inhibit bacterial growth by interfering with the synthesis of folic acid, a vital component for bacterial metabolism.
Molecular Targets and Pathways Involved:
In antibacterial applications, the compound may target bacterial enzymes involved in folic acid synthesis.
In other applications, it may interact with specific receptors or enzymes, modulating their activity.
Comparison with Similar Compounds
3,4-Dichloro-N-(2-chloro-4-methylphenyl)-2-methoxybenzenesulfonamide
3,4-Dichloro-N-(3-chloro-4-ethylphenyl)-2-methoxybenzenesulfonamide
3,4-Dichloro-N-(3-chloro-4-methoxyphenyl)-2-methoxybenzenesulfonamide
Uniqueness: 3,4-Dichloro-N-(3-chloro-4-methylphenyl)-2-methoxybenzenesulfonamide is unique due to its specific arrangement of chloro and methoxy groups, which can influence its reactivity and biological activity compared to similar compounds.
This comprehensive overview provides a detailed understanding of this compound, highlighting its synthesis, reactions, applications, and mechanisms
Properties
IUPAC Name |
3,4-dichloro-N-(3-chloro-4-methylphenyl)-2-methoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Cl3NO3S/c1-8-3-4-9(7-11(8)16)18-22(19,20)12-6-5-10(15)13(17)14(12)21-2/h3-7,18H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBKNIRLJRDWKDY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NS(=O)(=O)C2=C(C(=C(C=C2)Cl)Cl)OC)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Cl3NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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